molecular formula C18H19N3O3 B12492798 9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B12492798
M. Wt: 325.4 g/mol
InChI Key: FLEMBCJZICFHOI-UHFFFAOYSA-N
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Description

9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one is a complex organic compound that features both imidazole and acridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxy-1-tetralone with an imidazole derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce imidazoline derivatives.

Scientific Research Applications

9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one is unique due to the combination of imidazole and acridine moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C18H19N3O3/c1-23-14-8-10-12(9-15(14)24-2)21-11-4-3-5-13(22)17(11)16(10)18-19-6-7-20-18/h6-9,16,21H,3-5H2,1-2H3,(H,19,20)

InChI Key

FLEMBCJZICFHOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(C3=C(N2)CCCC3=O)C4=NC=CN4)OC

Origin of Product

United States

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